Hibiscetin
Description
Overview of Flavonol Research in Phytochemistry
Flavonols represent a distinct class within the broader flavonoid family, uniquely identified by the presence of a ketone group. fishersci.atfishersci.ca They serve as fundamental building blocks for proanthocyanins. fishersci.atfishersci.ca Prominent examples of extensively studied flavonols include kaempferol (B1673270), quercetin (B1663063), myricetin (B1677590), and fisetin, all of which are abundantly found in a variety of fruits and vegetables. fishersci.atfishersci.ca
The interest in flavonols and other flavonoids in phytochemistry stems from their wide spectrum of reported biological activities. These include anti-oxidative, anti-inflammatory, anti-mutagenic, anti-carcinogenic, neuroprotective, and cardioprotective properties. fishersci.atfishersci.canih.govresearchgate.net Consequently, current research and development efforts in this field are heavily focused on the isolation, precise identification, and comprehensive characterization of these compounds, alongside investigating their potential applications in human health. fishersci.atfishersci.canih.gov Their recognized beneficial effects have positioned flavonoids as indispensable components in a range of nutraceutical, pharmaceutical, medicinal, and cosmetic applications. fishersci.atfishersci.canih.gov
Historical Context of Hibiscetin Investigation
This compound, a specific flavonol with the chemical formula C₁₅H₁₀O₉, is also systematically known as 3,5,7,8-tetrahydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one or 3,5,7,8,3',4',5'-heptahydroxyflavone. nih.govuow.edu.aunih.gov Its unique chemical identity is further defined by its CAS Registry Number 577-24-2 and PubChem Compound Identifier (CID) 15559735. nih.govnih.gov
The investigation into this compound has historical roots, with its presence reported in various botanical sources, including Sedum album, Hibiscus sabdariffa (commonly known as Roselle), and Lotus japonicus. nih.govnih.govguidetopharmacology.org Notably, Hibiscus sabdariffa has been a significant source for the isolation of this compound. guidetopharmacology.orgwikipedia.orgontosight.airesearchgate.net Historical accounts, such as a 1911 study by Wester, indicate the early recognition and movement of Hibiscus sabdariffa from India to regions like Turkey. researchgate.net
Early findings highlighted this compound, alongside other compounds like delphinidin-3-sambubioside and cyanidin-3-sambubioside, as natural food colorants and important purification components derived from Roselle. wikipedia.org Furthermore, research has identified this compound-3-glucoside (C₂₁H₂₀O₁₄), a derivative found in the petals of Hibiscus rosa sinensis, as an important flavonoid compound exhibiting potent anticancer activities. wikipedia.orguni.lunih.govscribd.com Initial biological investigations also suggested that extracts containing this compound possessed antiestrogenic or antifertility properties, as reported in studies from the 1970s. outbreak.info The plant Hibiscus sabdariffa itself has a long-standing history of use in traditional medicine across various cultures for addressing a range of health conditions. ontosight.airesearchgate.netmpg.de
Table 1: Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₉ | nih.govnih.gov |
| IUPAC Name | 3,5,7,8-tetrahydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | nih.govnih.gov |
| Synonyms | 3,5,7,8,3',4',5'-heptahydroxyflavone | nih.govnih.gov |
| CAS Registry Number | 577-24-2 | nih.govnih.gov |
| PubChem CID | 15559735 | nih.govnih.gov |
| Molecular Weight | 334.23 g/mol | nih.govnih.gov |
Table 2: Reported Plant Sources of this compound
| Plant Species | Reference |
| Sedum album | nih.govnih.gov |
| Hibiscus sabdariffa | nih.govnih.govguidetopharmacology.orgwikipedia.orgontosight.airesearchgate.net |
| Lotus japonicus | nih.govnih.gov |
| Hibiscus rosa sinensis (as this compound-3-glucoside) | wikipedia.orguni.lu |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H10O9 |
|---|---|
Molecular Weight |
334.23 g/mol |
IUPAC Name |
3,5,7,8-tetrahydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O9/c16-5-3-8(19)11(21)15-9(5)12(22)13(23)14(24-15)4-1-6(17)10(20)7(18)2-4/h1-3,16-21,23H |
InChI Key |
ZPFXBGIJKDANBP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Hibiscetin
Botanical Sources and Geographic Distribution of Hibiscetin-Rich Flora
This compound is identified in various plant species, with a notable presence in members of the Hibiscus genus, which are widely distributed across tropical and subtropical regions globally.
Hibiscus sabdariffa, commonly known as Roselle, stands out as a primary botanical source for this compound. This flavonoid compound is specifically found in the dried calyces of the plant. wikipedia.org H. sabdariffa is native to Africa, most likely West Africa, and has since spread and become naturalized in numerous regions, including Asia, the West Indies, India, the Caribbean, Central America, Brazil, Australia, Hawaii, and the Philippines. wikipedia.orgscirp.org Its cultivation is widespread in tropical and subtropical areas, encompassing countries such as China, Thailand, Indonesia, Egypt, Sudan, Saudi Arabia, Taiwan, Vietnam, and Mexico. nih.gov
**Table 1: Geographical Distribution of *Hibiscus sabdariffa***
| Continent/Region | Countries/Areas of Cultivation |
| Africa | West Africa (native), Egypt, Sudan, Nigeria |
| Asia | India, Malaysia, China, Thailand, Indonesia, Saudi Arabia, Taiwan, Vietnam, Philippines |
| Americas | West Indies, Central America, Mexico, Brazil, Hawaii |
| Oceania | Australia |
This compound, particularly in its glycosylated form, this compound-3-glucoside, has been characterized as an important flavonoid compound derived from the petals of Hibiscus rosa-sinensis. mdpi.comresearchgate.netjpionline.orgarikesi.or.id Phytochemical investigations of various parts of H. rosa-sinensis consistently report the presence of flavonoids, including this specific derivative. jpionline.orgmdpi.comnih.gov Advanced analytical techniques, such as Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization and Orbitrap Mass Spectrometry (UHPLC-ESI+-Orbitrap-MS), have been employed for the precise detection and characterization of flavonoids, including this compound derivatives, in H. rosa-sinensis flower extracts. mdpi.com Qualitative tests using solvents like methanol (B129727), ethanol (B145695), and distilled water can also indicate the presence of flavonoids in H. rosa-sinensis extracts. jpionline.org
Beyond Hibiscus sabdariffa and Hibiscus rosa-sinensis, this compound has also been reported in other plant species, indicating its broader natural occurrence. Notably, it has been identified in Sedum album and Lotus japonicus. nih.govpeerj.com The genus Hibiscus itself is extensive, comprising several hundred species native to warm temperate, subtropical, and tropical regions worldwide, suggesting potential for further identification of this compound in related flora. wikipedia.org
Advanced Extraction and Purification Techniques for this compound Isolation
The isolation of this compound from plant matrices necessitates sophisticated extraction and purification methodologies due to the complex nature of plant extracts, which are typically mixtures of diverse natural compounds. mdpi.com
Modern extraction techniques for this compound primarily rely on solvent-based methods, optimizing parameters such as solvent type, temperature, time, and pH to maximize yield and purity. Common solvents utilized include methanol, ethanol, and aqueous solutions (water). phytopharmajournal.commdpi.comresearcherslinks.comfoodandnutritionresearch.netresearchgate.net
Acidified solvents are often preferred for their enhanced efficiency in extracting phenolic compounds like flavonoids. For instance, methanol acidified with 0.1% HCl has demonstrated higher yields for anthocyanins (a class of flavonoids) from H. rosa-sinensis petals. phytopharmajournal.com Similarly, ethanol acidified with 1% citric acid is also recommended, particularly for extracts intended for food applications. phytopharmajournal.com Research indicates that methanol-based solvents, especially at an 80% concentration, generally achieve higher yields of phenolics from Hibiscus compared to water-based solvents. researchgate.net
Beyond conventional stirring, advanced extraction techniques such as ultrasonic turbolization (ultrasound-assisted extraction, UAE) and microwave-assisted extraction (MAE) are employed. mdpi.comresearchgate.net These methods facilitate the release of compounds by disrupting cell walls through ultrasound cavitation or thermal energy from electromagnetic waves. researchgate.net Furthermore, the preparation of the plant material significantly impacts extraction efficiency; freeze-dried calyx samples, for example, have shown higher extraction yields when using ethanol as a solvent. researcherslinks.com Polar organic solvents like ethanol and methanol are generally more effective in recovering a larger yield of antioxidant components, including flavonoids, from H. sabdariffa calyx extracts. researcherslinks.com
Table 2: Common Solvent-Based Extraction Parameters for Flavonoids (including this compound)
| Parameter | Common Approaches/Findings |
| Solvents | Methanol, Ethanol, Water, Acetone |
| Acidification | 0.1% HCl in Methanol, 1% Citric Acid in Ethanol |
| Temperature | Varied (e.g., 25–100 °C, 60 °C optimized for anthocyanins) |
| Time | Varied (e.g., 5–600 min, 120 min optimized for anthocyanins) |
| pH | Optimized (e.g., pH 3-3.5 for anthocyanins) |
| Techniques | Maceration, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE) |
| Material Pre-treatment | Freeze-drying (enhances yield) |
Chromatography plays a crucial role in the separation, identification, and purification of this compound from crude plant extracts. mdpi.comnih.gov Several chromatographic techniques are employed for this purpose:
High-Performance Liquid Chromatography (HPLC): This is a widely used method for obtaining compounds with high purity. mdpi.com Reverse-phase HPLC (RP-HPLC) is particularly common, typically utilizing a less polar stationary phase and an eluent composed of water mixed with an organic solvent such as acetonitrile (B52724), methanol, or tetrahydrofuran. mdpi.com Semi-preparative RP-HPLC can further enhance the purification of isolated compounds. mdpi.com
Medium Pressure Liquid Chromatography (MPLC): MPLC is another preparative column chromatography technique that allows for the use of smaller particle-size supports, thereby increasing the range of stationary phases that can be utilized for separation. mdpi.com
Column Chromatography: This foundational technique is broadly applied for the purification of biomolecules. nih.gov
Thin Layer Chromatography (TLC) and Paper Chromatography (PC): These techniques are often used for preliminary characterization and can predict the major types of compounds present in an extract, such as anthocyanins. phytopharmajournal.com
Other advanced chromatographic methods that can be applied for the isolation and purification of phenolic compounds, including flavonoids like this compound, include Counter-current chromatography (CCC), Hydrophilic interaction chromatography (HILIC), Supercritical fluid chromatography (SFC), and Molecularly Imprinted Technologies (MITs). mdpi.com Systematic method development across these chromatographic techniques is vital to significantly improve both the purity and yield of the isolated this compound. waters.com
Biosynthesis and Metabolic Pathways of Hibiscetin
Enzymatic Pathways Governing Hibiscetin Biogenesis
The biosynthesis of this compound begins with the general phenylpropanoid pathway, which provides the initial precursors for all flavonoids. The amino acid phenylalanine is the primary starting material. A sequence of enzymatic steps leads to the formation of a central intermediate, which then enters the flavonoid-specific pathway.
The key enzymatic steps are as follows:
Phenylalanine ammonia-lyase (PAL) : Catalyzes the deamination of phenylalanine to form cinnamic acid.
Cinnamate 4-hydroxylase (C4H) : Hydroxylates cinnamic acid to produce p-coumaric acid.
4-Coumarate:CoA ligase (4CL) : Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
This activated molecule serves as a key precursor for the flavonoid pathway. The formation of the characteristic flavonoid scaffold is initiated by Chalcone (B49325) synthase (CHS) , a pivotal enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. researchgate.net
Subsequently, Chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into naringenin, a flavanone (B1672756). researchgate.net Naringenin is a critical branch-point intermediate. To become a flavonol like this compound, it undergoes hydroxylation by Flavanone 3-hydroxylase (F3H) to form dihydrokaempferol. Further hydroxylation at the 3' and 5' positions of the B-ring by Flavonoid 3',5'-hydroxylase (F3'5'H) can occur. The final step in forming the flavonol backbone is catalyzed by Flavonol synthase (FLS) , which introduces a double bond into the C-ring of the dihydroflavonol. The specific pathway to this compound involves sequential hydroxylations of the B-ring of precursor flavonols like quercetin (B1663063), mediated by specific hydroxylase enzymes.
Table 1: Key Enzymes in the this compound Biosynthetic Pathway
| Enzyme | Abbreviation | Function |
| Phenylalanine ammonia-lyase | PAL | Converts Phenylalanine to Cinnamic acid. |
| Cinnamate 4-hydroxylase | C4H | Converts Cinnamic acid to p-Coumaric acid. |
| 4-Coumarate:CoA ligase | 4CL | Converts p-Coumaric acid to p-Coumaroyl-CoA. |
| Chalcone synthase | CHS | First key enzyme in the flavonoid pathway; synthesizes naringenin chalcone. researchgate.net |
| Chalcone isomerase | CHI | Catalyzes the cyclization of naringenin chalcone to naringenin. researchgate.net |
| Flavanone 3-hydroxylase | F3H | Hydroxylates flavanones to dihydroflavonols. nih.gov |
| Flavonoid 3',5'-hydroxylase | F3'5'H | Adds hydroxyl groups to the B-ring of flavonoids. nih.gov |
| Flavonol synthase | FLS | Converts dihydroflavonols to flavonols. nih.gov |
Precursor Identification and Metabolic Flux Analysis in Flavonoid Biosynthesis
The primary precursor for this compound biosynthesis is the amino acid phenylalanine . Through the phenylpropanoid pathway, phenylalanine is converted into p-coumaroyl-CoA . researchgate.net Another essential precursor is malonyl-CoA , which is derived from primary carbohydrate metabolism. The condensation of these precursors by chalcone synthase marks the entry point into the flavonoid biosynthetic pathway. researchgate.net
Metabolic flux analysis helps in understanding the flow of carbon from primary metabolism into secondary metabolic pathways like flavonoid biosynthesis. Studies have shown that the biosynthesis of flavonoids can influence primary metabolism by competing for carbon sources such as phenylalanine. This competition indirectly regulates the flow of photosynthetic carbon into the production of secondary metabolites. The rate of flavonoid production can be linked to the rate of photosynthesis in the plant.
The central intermediates in the pathway leading towards this compound include:
Naringenin Chalcone : The direct product of the CHS reaction.
Naringenin : A flavanone that acts as a key branching point. researchgate.net
Dihydrokaempferol and Dihydroquercetin : Dihydroflavonols that serve as substrates for flavonol synthase.
Quercetin and Myricetin (B1677590) : Flavonols that are immediate precursors to this compound, requiring further hydroxylation.
Genetic Regulation of this compound Biosynthetic Processes
The biosynthesis of this compound is a highly regulated process controlled by a network of structural and regulatory genes. nih.govmdpi.com The expression of genes encoding the biosynthetic enzymes is often coordinated and can be induced by various developmental and environmental cues.
Recent advances in genomics have enabled the sequencing and assembly of high-quality genomes for several Hibiscus species, including Hibiscus sabdariffa. researchgate.netoup.comnih.gov These genomic resources have facilitated the identification and functional annotation of candidate genes involved in flavonoid metabolism. By comparing gene annotations with known biosynthetic pathways, researchers have constructed genetic networks for phenylpropanoid and flavonoid metabolism in these species. researchgate.netoup.com
For instance, in the H. sabdariffa genome, numerous genes encoding key enzymes such as PAL, C4H, 4CL, CHS, CHI, F3H, and FLS have been identified. nih.gov Functional annotation provides insights into their potential roles in producing key intermediates for roselle-specific natural products, including this compound. researchgate.netoup.com Genome-wide identification studies in other Hibiscus species, like Hibiscus hamabo, have systematically analyzed large gene families, such as the MYB transcription factors, which are known to regulate flavonoid biosynthesis. nih.gov
Table 2: Examples of Identified Biosynthetic Genes in Hibiscus Species
| Gene Family | Putative Function | Found in Species |
| PAL | Phenylalanine ammonia-lyase | Hibiscus sabdariffa nih.gov |
| C4H | Cinnamate 4-hydroxylase | Hibiscus sabdariffa nih.gov |
| CHS | Chalcone synthase | Hibiscus sabdariffa nih.gov |
| CHI | Chalcone isomerase | Hibiscus sabdariffa nih.gov |
| F3H | Flavanone 3-hydroxylase | Hibiscus sabdariffa nih.gov |
| FLS | Flavonol synthase | Hibiscus sabdariffa nih.gov |
| MYB TFs | Transcriptional Regulation | Hibiscus hamabo nih.gov |
Transcriptome analysis, particularly RNA sequencing (RNA-Seq), is a powerful tool for studying gene expression patterns associated with specific metabolic pathways. nih.gov By comparing the transcriptomes of different tissues or plants under different conditions, researchers can identify differentially expressed genes (DEGs) involved in this compound production. nih.govfrontiersin.orgresearchgate.net
Weighted Gene Co-expression Network Analysis (WGCNA) is a systems biology method used to find clusters (modules) of highly correlated genes. frontiersin.orgfrontiersin.org This approach has been applied to identify modules of co-expressed genes that are associated with the accumulation of specific metabolites. In the context of this compound, WGCNA can be used to identify not only the structural genes of the pathway but also the regulatory genes, such as transcription factors, that control their coordinated expression. nih.govresearchgate.net For example, a co-expression network could reveal that the genes for CHS, F3H, and FLS are upregulated in concert with specific MYB or bHLH transcription factors in tissues where this compound accumulates. Such analyses provide a deeper understanding of the transcriptional regulatory networks governing the biosynthesis of this compound. frontiersin.org
Glycosylation and Other Post-Synthetic Structural Modifications of this compound
Once the this compound aglycone (the non-sugar part of the molecule) is synthesized, it can undergo various post-synthetic modifications. These modifications increase the structural diversity, solubility, and stability of the compound. nih.gov
The most common modification is glycosylation , the enzymatic attachment of sugar moieties to the flavonoid core. This process is catalyzed by glycosyltransferases (GTs) . nih.gov Different sugars, such as glucose, galactose, or rhamnose, can be attached at various hydroxyl groups on the this compound molecule, leading to a wide array of this compound glycosides. For example, glucose might be attached to the 3-OH or 7-OH position. The specific sugar and linkage are determined by the substrate specificity of the GT enzyme.
Other potential modifications include:
Methylation : The addition of a methyl group, catalyzed by O-methyltransferases.
Acylation : The attachment of an acyl group.
Prenylation : The addition of a prenyl group.
These modifications can significantly alter the biological properties and bioavailability of this compound. The study of structurally similar flavonoids, like quercetin, shows that glycosylation patterns, such as the formation of 3-O-glucosides or 7-O-glucosides, are common and play a crucial role in the compound's function and transport within the plant. nih.govnih.gov
Synthetic Methodologies for Hibiscetin and Its Analogues
Established Chemical Synthesis Routes for Hibiscetin
The constitution of this compound as 3,5,7,8,3',4',5'-heptahydroxyflavone has been confirmed through chemical synthesis, with early methods mirroring those used for gossypetin (B1671993) wikipedia.org. A notable established route for this compound synthesis involves a multi-step process pioneered by P. Ramachandra Rao, P. Suryaprakasa Rao, and T. R. Seshadri fishersci.atwikipedia.orginvivochem.cn.
The primary synthetic pathway begins with the condensation of 2:4-dihydroxy-ω:3:6-trimethoxy-acetophenone (Intermediate I) with the sodium salt and anhydride (B1165640) of trimethyl gallic acid fishersci.atwikipedia.org. This reaction yields 7-hydroxy-3:5:8:3':4':5'-hexamethoxyflavone (Intermediate II), also known as hexamethyl this compound fishersci.atwikipedia.org. Intermediate II, a hexamethyl ether, retains one free hydroxyl group at position 7 nih.gov.
Subsequently, methylation of Intermediate II readily produces heptamethyl this compound (Intermediate III), which has been confirmed to be identical to this compound heptamethyl ether derived from natural sources through mixed melting-point determination fishersci.atwikipedia.org. The final step involves the demethylation of Intermediate II using hydriodic acid, which quantitatively converts it into 3:5:7:8:3':4':5'-heptahydroxyflavone (Intermediate IV), identical to natural this compound fishersci.atwikipedia.org. This synthetic this compound melts with decomposition at approximately 350°C, and its properties and reactions, including color changes with dilute alkali and ferric chloride, match those of this compound obtained from Hibiscus sabdariffa flowers fishersci.atwikipedia.org.
Another synthetic approach to this compound involves the nuclear oxidation of related flavonols, such as kaempferol (B1673270) and myricetin (B1677590) nih.govfishersci.ca. In this method, these precursors are partially methylated to leave the hydroxyl group at the 5-position free, followed by oxidation with persulphate nih.gov. This new method of nuclear oxidation in the 8-position has been reported to yield herbacetin (B192088) and this compound in good yields nih.gov.
The following table summarizes the key intermediates and their properties in the established synthesis route:
| Compound Name | Role in Synthesis | Melting Point (°C) | Yield (g) |
| 2:4-Dihydroxy-ω:3:6-trimethoxy-acetophenone (I) | Starting Material | Not specified | 3 |
| 7-Hydroxy-3:5:8:3':4':5'-hexamethoxyflavone (II) | Intermediate | 238-240 | 0.5 |
| 3:5:7:8:3':4':5'-Heptamethoxyflavone (Heptamethyl this compound) (III) | Intermediate/Derivative | 194-196 | Not specified |
| 3:5:7:8:3':4':5'-Heptahydroxyflavone (this compound) (IV) | Final Product | ~350 (decomp.) | Not specified |
Rational Design and Synthesis of this compound Derivatives and Analogues
Rational design plays a significant role in the development and synthesis of this compound derivatives and analogues, primarily driven by the desire to explore and optimize their biological activities. This compound, as a highly hydroxylated flavonoid, possesses multiple sites for chemical modification, which can influence its physicochemical properties and interactions with biological targets.
Computational methods, such as molecular docking and Density Functional Theory (DFT) studies, are frequently employed in the rational design process invivochem.cn. These in silico approaches provide insights into binding conformations, patterns, and affinities between this compound or its analogues and target proteins, such as estrogen receptors or vascular endothelial growth factor receptor 2 (VEGFR2). For example, molecular modeling has suggested that this compound may bind to the active site of VEGFR2 with a favorable binding energy. Such studies guide the targeted synthesis of derivatives with improved efficacy or selectivity.
The synthesis of this compound analogues often involves modifications of its hydroxyl groups, such as methylation or ethylation, to study structure-activity relationships (SAR) nih.gov. An example is the preparation of hexamethyl-monoethyl this compound, where specific hydroxyl groups are selectively alkylated nih.gov. These modifications can alter properties like lipophilicity, hydrogen bonding capabilities, and steric hindrance, which are crucial for drug design. The aim is to achieve optimal functional group positioning to enhance desired biological effects, such as anticancer potential or neuroprotection invivochem.cn.
The rational design process for this compound derivatives aims to create compounds with tailored properties by systematically modifying the parent structure and evaluating the impact of these changes on their biological interactions.
Molecular and Cellular Mechanisms of Hibiscetin Action
Intracellular Signaling Pathway Modulation
Apoptotic Cascade Regulation
Hibiscetin has been shown to regulate key components of the apoptotic cascade, influencing programmed cell death pathways. A notable mechanism involves the downregulation of caspase-3 activity. In studies involving lipopolysaccharide (LPS)-induced memory impairment in rats, elevated caspase-3 levels were significantly reduced following this compound administration. For instance, LPS treatment increased caspase-3 levels to 5.90 ± 0.19, which were then significantly downregulated to 4.90 ± 0.19 by this compound treatment fishersci.at. This indicates this compound's ability to prevent brain cell death by inhibiting this proteolytic enzyme fishersci.at.
Furthermore, this compound has demonstrated a restorative effect on apoptotic markers such as Bax and Bcl-2. In models of Huntington's disease-like symptoms, this compound was found to modulate the levels of pro-apoptotic Bax and anti-apoptotic Bcl-2, contributing to its neuroprotective effects nih.gov. The activation of caspase-3 and caspase-9, indicative of apoptotic cell death, was also observed to be restored by this compound in gastric mucosa models.
The specific involvement of other apoptotic regulators like p53, p21, and p27 by this compound was not explicitly detailed in the provided research findings.
Table 1: Effect of this compound on Caspase-3 Activity
| Group | Caspase-3 Levels (Arbitrary Units, Mean ± SEM) | Significance (vs. LPS Control) | Reference |
| Control | 3.00 ± 0.18 | - | fishersci.at |
| LPS Control | 5.90 ± 0.19 | - | fishersci.at |
| This compound Treated | 4.90 ± 0.19 | p < 0.0001 | fishersci.at |
Mechanisms of Antioxidant Activity and Redox Homeostasis Maintenance
This compound exhibits robust antioxidant activity, contributing to the maintenance of redox homeostasis through multiple mechanisms, including direct free radical scavenging, metal ion chelation, modulation of endogenous antioxidant enzyme systems, and inhibition of biological lipid peroxidation.
Free Radical Scavenging Mechanisms
This compound scavenges free radicals through several distinct mechanisms, primarily dependent on the solvent environment. Computational studies have identified the Hydrogen Atom Transfer (HAT) mechanism as the most effective radical scavenging pathway in gas and non-polar solvents. In this mechanism, this compound directly donates a hydrogen atom to neutralize free radicals nih.gov.
In polar solvents, the Sequential Proton Loss Electron Transfer (SPLET) mechanism becomes the preferred pathway. The SPLET mechanism involves a two-step process where a proton is initially lost from the O-H bond, followed by the transfer of an electron from the resulting anion nih.gov.
Furthermore, in aqueous solutions at physiological pH, the Sequential double proton loss double electron transfer (SdPLdET) mechanism has been identified as a preferred pathway for deprotonated this compound. The 4'-OH group of this compound has been identified as the optimal site for radical attack, indicating its crucial role in these scavenging activities.
Metal Ion Chelation Properties and Speciation
This compound possesses significant metal-chelating properties, which contribute to its antioxidant capacity by reducing the catalytic activity of redox-active metal ions, such as ferrous ions (Fe²⁺). This compound features five potential metal-chelating sites.
Computational studies using the Density Functional Theory (DFT) method have shown that the oxygen atoms within the di-deprotonated catechol moiety at the C-7 and C-8 positions of this compound interact most effectively with the Fe²⁺ ion, forming a stable complex designated as HIB-[7-8]-Fe²⁺. This chelation effectively sequesters Fe²⁺, preventing its participation in reactions that generate harmful reactive oxygen species and contribute to oxidative damage. For instance, this compound-3-glucoside demonstrated an 87.10% chelating effect on Fe²⁺ at a concentration of 20 µg/ml.
Table 2: this compound's Metal Chelation Properties
| Metal Ion | Preferred Chelation Sites | Resulting Complex | Chelation Effect (Concentration) | Reference |
| Fe²⁺ | C-7 and C-8 oxygen atoms | HIB-[7-8]-Fe²⁺ | 87.10% (20 µg/ml of this compound-3-glucoside) |
Modulation of Endogenous Antioxidant Enzyme Systems
This compound plays a crucial role in maintaining redox homeostasis by modulating and enhancing the activity of endogenous antioxidant enzyme systems. Studies have consistently shown that this compound improves the levels of key antioxidant enzymes, including Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and reduced Glutathione (B108866) (GSH) metabolomicsworkbench.orgfishersci.atnih.gov.
In rotenone-induced parkinsonism in rats, this compound effectively restored depleted endogenous antioxidant levels. For example, rotenone (B1679576) significantly decreased GSH, SOD, and CAT levels. This compound treatment (10 mg/kg) recovered these levels, as shown in Table 3. Similarly, in models of LPS-induced memory impairment and ethanol-induced ulcers, this compound improved CAT, GSH, and SOD activities, thereby reducing oxidative and nitrative stress fishersci.at. Its effects extend to diabetic models, where this compound therapy reversed lowered levels of GSH, SOD, and CAT. In a Huntington's disease model, this compound also led to a remarkable restoration of CAT, GSH, glutathione reductase (GR), glutathione peroxidase (GPx), and SOD metabolomicsworkbench.orgnih.gov.
Table 3: Effect of this compound on Endogenous Antioxidant Enzyme Levels in Rotenone-Induced Parkinsonism in Rats
| Enzyme | Rotenone Control (Mean ± SEM) | This compound (10 mg/kg) Treated (Mean ± SEM) | Significance (vs. Rotenone Control) | Reference |
| Reduced Glutathione (GSH) | 6.38 ± 0.41 | 12.10 ± 1.20 | p < 0.05 | |
| Superoxide Dismutase (SOD) | 1.15 ± 0.10 | 3.06 ± 0.18 | p < 0.001 | |
| Catalase (CAT) | 2.75 ± 0.22 | 6.11 ± 0.39 | p < 0.05 |
Inhibition of Biological Lipid Peroxidation
This compound effectively inhibits biological lipid peroxidation, a detrimental process where free radicals attack and damage lipids, particularly polyunsaturated fatty acids in cell membranes. This protective effect is consistently demonstrated by its ability to significantly reduce the levels of malondialdehyde (MDA), a widely recognized biomarker of lipid peroxidation metabolomicsworkbench.orgnih.gov.
In rat models of ethanol-induced ulcers, this compound reduced MDA levels, mitigating oxidative damage to the gastric mucosa. Similarly, in diabetic rats induced by high-fat diets and streptozotocin (B1681764), this compound treatment led to a substantial reduction in MDA levels, indicating its protective role against oxidative stress. Furthermore, in a model of Huntington's disease-like symptoms, this compound administration resulted in a significant drop in lipid peroxidation (LPO) metabolomicsworkbench.orgnih.gov. Hibiscus rosa-sinensis extracts, which contain this compound-3-glucoside, have also shown direct inhibition of lipid and protein oxidative damage in vitro, with 31% inhibition at 500 µg/ml and efficient lipid peroxidation activity at an EC50 value of 4.70 µg/ml for this compound-3-glucoside.
Table 4: Effect of this compound on Lipid Peroxidation (MDA/LPO)
| Model/Condition | Biomarker | Effect of this compound Treatment | Reference |
| Ethanol-induced ulcers (rats) | MDA | Reduced levels | |
| HFD/STZ-induced diabetes (rats) | MDA | Substantial reduction | |
| 3-Nitropropionic acid-induced Huntington's disease (rats) | LPO | Substantial drop (p < 0.01) | metabolomicsworkbench.orgnih.gov |
| Hibiscus rosa-sinensis extract (in vitro) | Lipid/Protein Oxidative Damage | 31% inhibition (500 µg/ml) | |
| This compound-3-glucoside (in vitro) | Lipid Peroxidation | EC50 = 4.70 µg/ml |
Anti-inflammatory Molecular Targets and Pathways
This compound's anti-inflammatory effects are closely linked to its ability to modulate specific pro-inflammatory mediators and enzymes, contributing to its therapeutic potential.
This compound has been shown to regulate the expression of major pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). In experimental models of neuroinflammation, this compound treatment significantly restored levels of these inflammatory markers. For instance, in rats with 3-nitropropionic acid (3-NPA)-induced Huntington's disease (HD)-like symptoms, this compound successfully restored altered neuroinflammatory parameters, including TNF-α and IL-1β nih.govresearchgate.net. Similarly, in lipopolysaccharide (LPS)-induced memory impairment in rodents, this compound treatment substantially reduced the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses, and restored neuroinflammatory levels of IL-1β, IL-6, and TNF-α peerj.com.
The ability of this compound to suppress these cytokines is crucial, as TNF-α, IL-1β, and IL-6 are central to initiating and propagating inflammatory cascades. TNF-α is considered a "master regulator" of pro-inflammatory cytokines, while IL-1β and IL-6 are also critical mediators of immune responses and inflammation frontiersin.orgnih.gov.
Table 1: Impact of this compound on Pro-inflammatory Cytokine Levels in Experimental Models
| Cytokine | Experimental Model | Effect of this compound Treatment | Reference |
| TNF-α | 3-NPA-induced Huntington's Disease (rats) | Restored/Reduced | nih.govresearchgate.net |
| IL-1β | 3-NPA-induced Huntington's Disease (rats) | Restored/Reduced | nih.govresearchgate.net |
| IL-6 | LPS-induced memory impairment (rodents) | Restored/Reduced | peerj.com |
| TNF-α | LPS-induced memory impairment (rodents) | Restored/Reduced | peerj.com |
| IL-1β | LPS-induced memory impairment (rodents) | Restored/Reduced | peerj.com |
This compound also plays a role in modulating the expression of Cyclooxygenase-2 (COX-2), an inducible enzyme that is a key mediator of inflammatory pathways and is often overexpressed in inflammatory conditions and certain diseases mdpi.comfrontiersin.org. While direct studies on this compound's specific modulation of COX-2 expression are emerging, research on polyphenols from Hibiscus sabdariffa (from which this compound is derived) indicates an ability to down-regulate COX-2 nih.gov. For instance, a study on cisplatin-evoked renal toxicity noted that this compound mitigates toxicity through the modulation of activated Caspase-3/COX-2/iNOS/p53 pathways researchgate.net. This suggests that this compound influences the COX-2 pathway, contributing to its anti-inflammatory effects. The inhibition of COX-2 leads to a reduction in the production of prostanoids, such as prostaglandin (B15479496) E2 (PGE2), which are significant mediators of inflammation and pain nih.govresearchgate.net.
Additional Molecular Interactions
The biological activity of small molecules like this compound often depends on their ability to interact with biomolecules through various non-covalent forces, including hydrophobic and hydrogen bonding interactions savemyexams.comnih.gov. Density Functional Theory (DFT) studies on this compound have investigated the strength of intramolecular hydrogen bonding, which is considered a main factor responsible for its antioxidant effect researchgate.net. Hydrophobic interactions are crucial for processes like protein folding and polynucleotide structures, where nonpolar substances tend to aggregate in aqueous environments to minimize contact with water, leading to a spontaneous interaction between hydrophobes youtube.comlibretexts.org. While specific detailed characterizations of this compound's hydrophobic and hydrogen bonding interactions with a wide range of biomolecules are still an area of ongoing research, the presence of hydroxyl groups in its flavonoid structure suggests a propensity for forming hydrogen bonds, which is fundamental to its interaction with biological targets researchgate.net.
Table 2: Effect of this compound on Monoamine Neurotransmitter Levels in 3-NPA-Induced HD Rats
| Neurotransmitter/Metabolite | 3-NPA-Induced Rats (vs. Control) | This compound Treated Rats (vs. 3-NPA) | Reference |
| Dopamine (B1211576) (DA) | Declined | Restored | nih.gov |
| Norepinephrine (B1679862) (NE) | Declined | Restored | nih.gov |
| Serotonin (B10506) (5-HT) | Declined | Restored | nih.gov |
| DOPAC | Increased | Restored | nih.gov |
| HVA | Increased | Restored | nih.gov |
| 5-HIAA | Increased | Restored | nih.gov |
Preclinical Investigations of Hibiscetin and Its Derivatives
In Vitro Cellular Model Studies
Cellular model studies are crucial for understanding the molecular mechanisms and biological effects of compounds like hibiscetin at a fundamental level. These in vitro investigations allow for controlled environments to assess specific cellular responses.
Analysis of Cell Proliferation and Viability
The impact of this compound on cell proliferation and viability has been examined in different cellular contexts. Extracts from Hibiscus sabdariffa, which contain flavonoids including this compound, have been reported to reduce the proliferation of cancer cells and induce cell cycle arrest. While direct comprehensive in vitro studies on this compound's isolated effect on the proliferation of a wide range of cell types are limited in the provided literature, its influence on cell viability has been noted in neurodegenerative models. For instance, in a dopaminergic neuron Parkinson's disease cell model, pretreatment with tilianin (B192538) alongside this compound was observed to improve cell viability. Cell viability assays, such as MTT, XTT, and WST-1, are commonly employed to measure the number of living cells and their metabolic activity, indicating cellular responses to chemical agents.
Modulation of Cellular Differentiation Processes
Information directly linking isolated this compound to the specific modulation of cellular differentiation processes in in vitro models is not explicitly detailed in the current search results. However, the broader field of stem cell research demonstrates that cellular differentiation can be precisely controlled by interactions with microenvironmental signals, including soluble growth factors, cell adhesion signals, and mechanical cues, often through the use of biomaterials. Further research would be required to ascertain this compound's direct role in influencing specific differentiation pathways in various cell lines.
Mitigation of Induced Oxidative Stress in Cell Lines
This compound has demonstrated a capacity to mitigate oxidative stress, a condition characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses. While much of the evidence stems from in vivo studies, the underlying mechanisms often involve cellular-level effects. In a rotenone-induced Parkinson's disease rat model, this compound significantly improved endogenous antioxidant levels, thereby mitigating nitrative and oxidative stress. Theoretical studies, utilizing methods such as Density Functional Theory (DFT), Non-Covalent Interactions (NCI), and Quantum Theory of Atoms in Molecules (QTAIM), have also explored the antioxidant activity of this compound, providing insights into its molecular mechanisms. Furthermore, a derivative, this compound-3-glucoside, isolated from Hibiscus rosa-sinensis, has shown greater antioxidant activity compared to ascorbic acid in lipid peroxidation assays at a concentration of 20 µg/mL.
Table 1: Antioxidant Activity Comparison (this compound-3-glucoside)
| Compound | Activity (Relative to Ascorbic Acid) | Assay Type | Concentration | Source Plant |
| This compound-3-glucoside | Greater Antioxidant Activity | Lipid Peroxidation | 20 µg/mL | Hibiscus rosa-sinensis |
| Ascorbic Acid | Standard Antioxidant | Lipid Peroxidation | Not specified | - |
Induction of Apoptosis in Various Cellular Models
This compound and extracts containing it have been implicated in the induction of apoptosis, a form of programmed cell death crucial for eliminating damaged or unwanted cells, including cancer cells. Phytochemicals, such as flavonoids found in Hibiscus sabdariffa extracts, have been reported to reduce cancer cell proliferation and induce apoptosis, alongside causing cell cycle arrest. These extracts have been shown to increase the expression of cell cycle inhibitors (e.g., p53, p21, p27) and pro-apoptotic proteins (e.g., BAD, Bax, caspase 3, caspase 7, caspase 8, caspase 9).
More specifically, anthocyanin-rich extracts from Hibiscus, which likely contain this compound, induced apoptosis in human colorectal cancer cells (LoVo) in a dose- and time-dependent manner. This process involved the activation of AMP-activated protein kinase (AMPK) signaling pathways, leading to the activation of Fas-mediated proteins like caspase-8 and tBid, the release of cytochrome C from mitochondria, and subsequent cleavage of caspase-3. This compound has also been shown to modulate activated caspase-3 and caspase-9 pathways, contributing to its protective effects against cisplatin-evoked renal toxicity. In a model of Huntington's disease, this compound was observed to overcome the downregulation of elevated caspase 3 activity, indicating its neuroprotective role through apoptosis modulation.
Table 2: Apoptosis-Related Protein Modulation by Hibiscus Anthocyanin-Rich Extracts in LoVo Cells
| Protein/Factor | Effect of Hibiscus Anthocyanin-Rich Extracts (3 mg/mL) | Mechanism/Pathway Involved | Reference |
| tBid | Elevated expression (time-dependent) | Mitochondrial death pathway | |
| Bax | Elevated expression (time-dependent) | Mitochondrial death pathway | |
| Bad | Elevated expression (time-dependent) | Mitochondrial death pathway | |
| Cytochrome C | Increased level (time-dependent) | Release from mitochondria | |
| Fas/Fas L | Upregulation (time-dependent) | Extrinsic apoptosis pathway | |
| Caspase 3 | Activation/Cleavage | Apoptosis activation | |
| Caspase 8 | Activation | Apoptosis activation | |
| Caspase 9 | Activation | Apoptosis activation | |
| PARP | Activation | DNA repair function | |
| Bcl-xl | Significantly decreased | Inhibition of apoptosis |
Anti-angiogenic Activity in Cellular Contexts
Angiogenesis, the formation of new blood vessels, is a critical process in various pathological conditions, including cancer. This compound has shown promise in modulating this process. Molecular modeling analyses have predicted that this compound can bind to the active site of vascular endothelial growth factor receptor 2 (VEGFR2), a key regulator of angiogenesis, with binding energies of -8.42 kcal/mol or -8.62 kcal/mol. This in silico finding suggests a direct inhibitory interaction with VEGFR2, which is crucial for endothelial cell proliferation, migration, and vascular permeability. Furthermore, an in silico investigation specifically found that this compound inhibits VEGFR2 expression. Anthocyanin-rich extracts of Hibiscus sabdariffa have demonstrated anti-angiogenic effects in a chick chorioallantoic membrane model, inhibiting blood vessel growth in a time- and concentration-dependent manner. Flavonoids, as a class, are known to inhibit endothelial cell proliferation and migration by interfering with signaling pathways such as mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K), and by suppressing the expression of proangiogenic factors like VEGF and matrix metalloproteinases (MMPs).
Immunomodulatory Effects in Cell Culture Systems
The immunomodulatory effects of this compound, particularly within cell culture systems, are an area of ongoing investigation. While direct studies on isolated this compound in cell culture are less prominent in the provided literature, broader evidence from Hibiscus sabdariffa extracts, which contain this compound and other flavonoids, suggests immunomodulatory potential. A meta-analysis of studies, including in vitro and in vivo models, indicated that Hibiscus sabdariffa administration significantly lowered the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
Table 3: Impact of Hibiscus sabdariffa Administration on Cytokines (Pooled Standardized Mean Difference)
| Cytokine | Pooled SMD (95% CI) | p-value | Reference |
| TNF-α | -1.55 (-2.43, -0.67) | < 0.01 | |
| IL-6 | -1.09 (-1.77, -0.40) | < 0.01 | |
| IL-1β | -0.62 (-1.25, 0.00) | = 0.05 | |
| IL-10 | -0.38 (-1.67, 0.91) | = 0.56 | |
| IL-8 | -0.12 (-0.76, 0.51) | = 0.71 |
This suggests that components within Hibiscus sabdariffa extracts, potentially including this compound, can influence cellular immune responses by modulating cytokine production. General cell culture research also highlights that mesenchymal stem cells (MSCs) can exhibit enhanced immunomodulatory effects in 3D culture systems, promoting the secretion of immunomodulatory cytokines and chemokines. Further targeted research on isolated this compound in specific immune cell culture systems would provide more detailed insights into its precise immunomodulatory mechanisms.
In Vivo Animal Model Studies with Mechanistic Focus
Preclinical investigations into the therapeutic potential of this compound have extensively utilized various in vivo animal models, providing insights into its mechanistic actions against metabolic and neurodegenerative disorders. These studies highlight this compound's ability to modulate critical biochemical pathways, including those related to inflammation and oxidative stress.
Experimental Diabetes Mellitus Models (e.g., High-Fat Diet and Streptozotocin-Induced Models)
This compound has been investigated in experimental models of diabetes mellitus, particularly those induced by a high-fat diet (HFD) combined with streptozotocin (B1681764) (STZ), to evaluate its antihyperglycemic and associated beneficial effects. These models mimic aspects of type 2 diabetes in humans, allowing for the assessment of this compound's impact on metabolic parameters. mdpi.comnih.gov
In HFD/STZ-induced diabetic rats, this compound administration has demonstrated a significant influence on adipokine profiling. Adiponectin and leptin levels, which are typically decreased in HFD/STZ-induced diabetic animals, were fundamentally increased following this compound treatment. Conversely, resistin levels, which are often elevated in these models, showed a significant reduction after therapy. This modulation of adipokine levels suggests this compound's role in improving metabolic dysregulation associated with diabetes. mdpi.comresearchgate.netresearchgate.netacs.org
Table 1: Effect of this compound on Adipokine Levels in HFD/STZ-Induced Diabetic Rats
| Adipokine | Diabetic Control (Untreated) | This compound (10 mg/kg) Treatment | Glibenclamide (5 mg/kg) Treatment |
| Adiponectin | Decreased | Increased | Increased |
| Leptin | Decreased | Increased | Increased |
| Resistin | Increased | Decreased | Decreased |
Note: Data are qualitative based on reported significant changes. mdpi.com
This compound has also shown a notable ameliorative effect on hepatic enzyme markers in HFD/STZ-induced diabetic rats. Elevated levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), indicative of liver damage often seen in diabetic conditions, were substantially reduced in this compound-treated groups. This suggests a hepatoprotective potential of this compound in the context of diabetes-induced hepatic impairment. mdpi.comresearchgate.netresearchgate.net
Table 2: Effect of this compound on Hepatic Enzyme Markers in HFD/STZ-Induced Diabetic Rats
| Hepatic Enzyme Marker | Diabetic Control (Untreated) | This compound (10 mg/kg) Treatment | Glibenclamide (5 mg/kg) Treatment |
| AST | Elevated | Reduced | Reduced |
| ALT | Elevated | Reduced | Reduced |
Note: Data are qualitative based on reported significant changes. mdpi.com
Neurodegenerative Disease Animal Models (e.g., Parkinson's Disease, Huntington's Disease, Cognitive Impairment)
This compound's neuroprotective capabilities have been explored in various animal models of neurodegenerative diseases, demonstrating its potential to counteract key pathological hallmarks such as neuroinflammation and oxidative stress.
This compound has exhibited significant anti-neuroinflammatory effects in different neurodegenerative disease models.
Parkinson's Disease (Rotenone-Induced): In rotenone-induced Parkinsonism in rats, this compound administration effectively reduced the elevated levels of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). For instance, rotenone (B1679576) significantly increased IL-6 (109.5 ± 6.48), IL-1β (110.6 ± 6.22), and TNF-α (5.23 ± 0.28), while this compound treatment reduced these to 69.52 ± 3.11, 59.13 ± 3.48, and 2.41 ± 0.19, respectively (P < 0.001 compared to rotenone control). nih.gov
Huntington's Disease (3-Nitropropionic Acid-Induced): In 3-nitropropionic acid (3-NPA)-induced Huntington's disease models in rats, this compound successfully restored altered neuroinflammatory parameters, including TNF-α, IL-1β, and myeloperoxidase (MPO). researchgate.netmdpi.comnih.govresearchgate.net
Cognitive Impairment (LPS-Evoked): In lipopolysaccharide (LPS)-evoked memory impairment models in rodents, this compound reduced inflammatory markers such as TNF-α, IL-1β, and IL-6, and nuclear factor-kappa B (NF-κB) expression, which were elevated due to LPS-induced neuroinflammation. nih.govpeerj.compeerj.com
Table 3: Effect of this compound on Neuroinflammatory Markers in Animal Models
| Model | Inflammatory Marker | Control (Baseline/Vehicle) | Disease Model (Untreated) | This compound Treatment (10 mg/kg) |
| Rotenone-Induced Parkinsonism (Rats) | TNF-α | - | 5.23 ± 0.28 | 2.41 ± 0.19 (P < 0.001) |
| IL-1β | - | 110.6 ± 6.22 | 59.13 ± 3.48 (P < 0.001) | |
| IL-6 | - | 109.5 ± 6.48 | 69.52 ± 3.11 (P < 0.001) | |
| 3-NPA-Induced Huntington's (Rats) | TNF-α | Normal | Altered | Restored |
| IL-1β | Normal | Altered | Restored | |
| MPO | Normal | Altered | Restored | |
| LPS-Evoked Cognitive Impairment (Rats) | TNF-α | Normal | Elevated | Reduced |
| IL-1β | Normal | Elevated | Reduced | |
| IL-6 | Normal | Elevated | Reduced | |
| NF-κB Expression | Normal | Elevated | Reduced |
Note: Numerical data for rotenone model from nih.gov. Qualitative data for 3-NPA and LPS models based on reported significant restoration/reduction. researchgate.netmdpi.comnih.govresearchgate.netnih.govpeerj.compeerj.com
This compound has demonstrated a robust ability to mitigate oxidative stress in neural tissues across various neurodegenerative animal models.
Parkinson's Disease (Rotenone-Induced): In rotenone-induced Parkinsonism in rats, this compound effectively improved endogenous antioxidant levels, including glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase (CAT), which were significantly reduced by rotenone. For instance, rotenone lowered GSH to 6.38 ± 0.41, SOD to 1.15 ± 0.10, and CAT to 2.75 ± 0.22. This compound treatment recovered these levels to 12.10 ± 1.20 (GSH), 3.06 ± 0.18 (SOD), and 6.11 ± 0.39 (CAT) (P < 0.05 for GSH and CAT, P < 0.001 for SOD). It also reduced malondialdehyde (MDA) and nitrite (B80452) levels, which are markers of oxidative and nitrative stress. nih.govresearchgate.netresearchgate.netwilddata.cn
Huntington's Disease (3-Nitropropionic Acid-Induced): In 3-NPA-induced Huntington's disease models, this compound significantly reversed oxidative disequilibrium. It increased the levels of antioxidant enzymes such as GSH, SOD, CAT, glutathione reductase (GR), and glutathione peroxidase (GPx), while reducing lipid peroxidation (LPO). researchgate.netmdpi.comnih.govresearchgate.netdntb.gov.uanih.gov
Cognitive Impairment (LPS-Evoked): In LPS-evoked memory impairment, this compound restored endogenous antioxidant status by increasing SOD, GSH, and CAT levels, and significantly reduced MDA levels, which were elevated due to oxidative stress. For example, LPS significantly increased MDA to 5.10 ± 0.27, which this compound reduced to 3.9 ± 0.27 (P < 0.0001). nih.govpeerj.comx-mol.com
Table 4: Effect of this compound on Oxidative Stress Markers and Antioxidant Enzymes in Animal Models
| Model | Marker/Enzyme | Control (Baseline/Vehicle) | Disease Model (Untreated) | This compound Treatment (10 mg/kg) |
| Rotenone-Induced Parkinsonism (Rats) | GSH | - | 6.38 ± 0.41 | 12.10 ± 1.20 (P < 0.05) |
| SOD | - | 1.15 ± 0.10 | 3.06 ± 0.18 (P < 0.001) | |
| CAT | - | 2.75 ± 0.22 | 6.11 ± 0.39 (P < 0.05) | |
| MDA | - | Increased | Reduced | |
| Nitrite | - | Increased | Reduced | |
| 3-NPA-Induced Huntington's (Rats) | GSH | Normal | Decreased | Increased |
| SOD | Normal | Decreased | Increased | |
| CAT | Normal | Decreased | Increased | |
| LPO | Normal | Increased | Reduced | |
| GR | Normal | Decreased | Increased | |
| GPx | Normal | Decreased | Increased | |
| LPS-Evoked Cognitive Impairment (Rats) | MDA | 2.30 ± 0.27 | 5.10 ± 0.27 | 3.9 ± 0.27 (P < 0.0001) |
| SOD | Normal | Decreased | Restored | |
| GSH | Normal | Decreased | Restored | |
| CAT | Normal | Decreased | Restored |
Note: Numerical data for rotenone and LPS models from nih.govnih.gov. Qualitative data for 3-NPA model based on reported significant restoration/reduction. researchgate.netmdpi.comnih.govresearchgate.netpeerj.compeerj.comdntb.gov.ua
Restoration of Neurotransmitter Homeostasis
Research indicates that this compound exhibits neuroprotective capabilities, particularly in models involving neurotransmitter imbalances. In a study investigating its effect on rotenone-induced Parkinsonism in rats, this compound (10 mg/kg, orally) was shown to restore altered neurotransmitter levels, including dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), 3,4-dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), and 5-hydroxyindoleacetic acid (5-HIAA), to normal levels nih.gov. Rotenone exposure in this model led to decreased endogenous antioxidant levels (reduced glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD)) and increased levels of malondialdehyde (MDA) and nitrite, alongside changes in neurotransmitter and metabolite levels nih.gov. This compound treatment effectively mitigated rotenone-induced akinesia and catatonia, improved antioxidant levels, and reduced oxidative and nitrative stress, suggesting its anti-Parkinson's activity nih.gov.
Another study explored the neuroprotective effect of this compound against 3-nitropropionic acid (3-NPA)-induced Huntington's disease (HD) in rats. In this model, 3-NPA caused significant alterations in biochemical and neurotransmitter monoamines, which were successfully restored by this compound nih.govresearchgate.net. The study concluded that this compound might offer protection against HD-like symptoms by regulating monoaminergic neurotransmission nih.gov.
Table 1: Effect of this compound on Neurotransmitter Levels in Rotenone-Induced Parkinsonism in Rats
| Neurotransmitter/Metabolite | Rotenone Control Group (Relative Levels) | This compound Treated Group (Relative Levels) | Effect of this compound |
| Dopamine (DA) | Altered | Restored to normal | Restored |
| Norepinephrine (NE) | Altered | Restored to normal | Restored |
| Serotonin (5-HT) | Altered | Restored to normal | Restored |
| 3,4-dihydroxyphenylacetic acid (DOPAC) | Altered | Restored to normal | Restored |
| Homovanillic acid (HVA) | Altered | Restored to normal | Restored |
| 5-hydroxyindoleacetic acid (5-HIAA) | Altered | Restored to normal | Restored |
| Reduced Glutathione (GSH) | Decreased | Improved | Improved |
| Catalase (CAT) | Decreased | Improved | Improved |
| Superoxide Dismutase (SOD) | Decreased | Improved | Improved |
| Malondialdehyde (MDA) | Increased | Reduced | Reduced |
| Nitrite | Increased | Reduced | Reduced |
| Data compiled from nih.gov. |
Experimental Renal Dysfunction Models
This compound and extracts from Hibiscus sabdariffa (roselle), from which this compound is a constituent, have been investigated in experimental renal dysfunction models. One study evaluated the effect of this compound in cisplatin-evoked renal toxicity in male Wistar rats researchgate.net. The this compound-treated group exhibited a substantial restoration of mean body weight compared to the control group researchgate.net. The study indicated that this compound might act as a therapeutic agent for cisplatin-induced nephrotoxicity researchgate.net.
Another study investigated the effects of Hibiscus sabdariffa Linn. (HS) aqueous extracts on the progression of chronic kidney disease (CKD) in a five-sixth nephrectomy (5/6 Nx) rat model. HS treatment significantly attenuated the progression of CKD as measured by blood urea (B33335) nitrogen (BUN), serum creatinine (B1669602) (Scr), and creatinine clearance (CCr) tandfonline.com. Additionally, in the Nx+HS group, systolic blood pressure (SBP) and serum levels of malondialdehyde (MDA) were significantly lower at Week 7 tandfonline.com. These findings suggest that HS, through its antihypertensive and/or antioxidant properties, can attenuate the progression of renal injury tandfonline.com.
Table 2: Effects of Hibiscus sabdariffa Aqueous Extract on Renal Parameters in 5/6 Nephrectomy (Nx) Rats
| Parameter | Nx Group (Control) | Nx+HS Group (Treated) | Effect of HS Treatment |
| Blood Urea Nitrogen (BUN) | Elevated | Significantly Lower | Attenuated progression tandfonline.com |
| Serum Creatinine (Scr) | Elevated | Significantly Lower | Attenuated progression tandfonline.com |
| Creatinine Clearance (CCr) | Reduced | Significantly Higher | Attenuated progression tandfonline.com |
| Systolic Blood Pressure (SBP) | Elevated | Significantly Lower (at Week 7) | Reduced tandfonline.com |
| Malondialdehyde (MDA) | Elevated | Significantly Lower (at Week 7) | Reduced tandfonline.com |
| 24h Proteinuria | Elevated | No significant difference observed | No significant difference tandfonline.com |
| Data compiled from tandfonline.com. |
Anti-obesity Research in Relevant Animal Models
This compound and Hibiscus sabdariffa extracts have shown promise in anti-obesity research using animal models. A study on monosodium glutamate (B1630785) (MSG)-induced obese mice demonstrated that oral administration of Hibiscus sabdariffa aqueous extract significantly reduced body weight gain in obese mice nih.gov. This extract, containing anthocyanins, also showed non-significant reductions in triglycerides and cholesterol levels nih.gov.
In another study, Hibiscus sabdariffa supplementation in trained obese rats reduced the adiposity index in both normal-weight and obese rats scielo.br. When associated with aerobic training, Hibiscus sabdariffa supplementation led to a reduction in final body weight and an increase in functional capacity in obese rats scielo.br. The study concluded that Hibiscus sabdariffa supplementation could reduce caloric consumption, body weight, and body fat, particularly when combined with moderate intensity aerobic training scielo.br.
Furthermore, research on the ameliorative role of this compound against high-fat diet (HFD) and streptozotocin (STZ)-induced diabetes in rodents explored its effects on various obesity-related parameters. This compound treatment (10 mg/kg) in this "HFD/STZ model" in rats led to a significant reduction in body weight mdpi.com. It also resulted in a substantial reduction in blood glucose, lipid profile (total cholesterol and triglycerides), and levels of inflammatory markers such as IL-6, IL-1β, and TNF-α mdpi.comresearchgate.net. Additionally, this compound therapy reversed lowered levels of insulin, resistin, GSH, SOD, and CAT in diabetic rats, suggesting its potential in mitigating diabetes-related complications by alleviating oxidative stress and inflammation researchgate.net.
Table 3: Effects of this compound on Body Weight and Lipid Profile in HFD/STZ-Induced Diabetic Rats
| Parameter | HFD/STZ Diabetic Group (Control) | This compound Treated Group (10 mg/kg) | Effect of this compound |
| Average Body Weight | Significantly Increased | Significant Reduction | Reduced mdpi.com |
| Blood Glucose | Elevated | Substantial Reduction | Reduced researchgate.net |
| Total Cholesterol (TC) | Elevated | Substantial Reduction | Reduced researchgate.net |
| Triglycerides (TG) | Elevated | Substantial Reduction | Reduced researchgate.net |
| Insulin | Lowered | Reversed (Increased) | Increased researchgate.net |
| Leptin | Elevated | Significant Drop | Reduced mdpi.com |
| Adiponectin | Lowered | Significant Drop | Reduced mdpi.com |
| Resistin | Increased | Large Increase | Increased mdpi.com |
| Data compiled from mdpi.comresearchgate.net. |
Structure Activity Relationship Sar Studies of Hibiscetin
Identification of Key Pharmacophoric Features Critical for Biological Activity
A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a response. nih.gov For hibiscetin, like other flavonols, the key pharmacophoric features are derived from its characteristic three-ring structure and the arrangement of its functional groups. These features are crucial for its recognition by and binding to enzymes and receptors.
The fundamental pharmacophoric elements of this compound include:
Aromatic Rings: The presence of two aromatic rings (the A and B rings) allows for potential π-π stacking interactions with aromatic amino acid residues in the binding sites of target proteins.
Hydrogen Bond Donors (HBD): The multiple hydroxyl (-OH) groups on the this compound molecule serve as effective hydrogen bond donors. These are critical for forming strong, directional interactions with amino acid residues such as aspartate and glutamate (B1630785). frontiersin.orgnih.gov
Hydrogen Bond Acceptors (HBA): The oxygen atoms within the hydroxyl groups and the ketone group at the C4 position can also act as hydrogen bond acceptors, further anchoring the molecule within a target's binding pocket. preprints.orgmdpi.com
Planar Structure: The planarity of the flavonoid's benzopyranone system is an important feature for its interaction with planar regions of biological targets. nih.gov
Hydrophobic Center: The core ring structure itself can provide a hydrophobic region that interacts with nonpolar pockets in a biological target. preprints.orgmdpi.com
Molecular docking studies have helped to visualize these interactions. For instance, in silico analysis of this compound with the dipeptidyl peptidase-4 (DPP-4) enzyme revealed specific binding interactions that highlight these pharmacophoric features in action. nih.gov The combination and spatial arrangement of these features define the molecule's ability to engage in various biological activities, from enzyme inhibition to antioxidant effects.
| Pharmacophoric Feature | Structural Basis in this compound | Type of Interaction |
| Aromatic Rings | A and B Rings | π-π stacking, hydrophobic |
| Hydrogen Bond Donors | Hydroxyl groups (-OH) | Hydrogen bonding |
| Hydrogen Bond Acceptors | Oxygen atoms of hydroxyl and C4-keto groups | Hydrogen bonding |
| Planar Core | Fused A and C rings | van der Waals, Shape complementarity |
Influence of Hydroxyl Group Substitution and Positioning on Reactivity and Molecular Interactions
The number and location of hydroxyl (-OH) groups on the flavonoid skeleton are paramount in determining the specific biological and chemical properties of this compound. These groups influence the molecule's antioxidant capacity, metal-chelating ability, and interaction with enzymatic targets.
This compound possesses seven hydroxyl groups, and their positioning dictates their reactivity. Theoretical studies using density functional theory (DFT) have shown that not all hydroxyl groups contribute equally to its antioxidant activity. The hydroxyl group at the C8 position on the A-ring is considered primarily responsible for its potent antioxidant properties, with radical attacks preferentially occurring at this site. researchgate.net This enhanced reactivity is a distinguishing feature of this compound compared to more common flavonoids like quercetin (B1663063).
The arrangement of adjacent hydroxyl groups is also critical. The ortho-dihydroxyl groups at the C7 and C8 positions create a strong metal-chelating site. researchgate.net This allows this compound to bind to metal ions like Fe²⁺, which is a significant mechanism for preventing metal-catalyzed oxidative damage. Similarly, the catechol moiety (3',4'-dihydroxyl groups) on the B-ring is a well-established feature in many flavonoids that contributes significantly to radical scavenging and ACE inhibitory activity. scienceopen.com
The reactivity of these hydroxyl groups can be quantified by their bond dissociation enthalpy (BDE), where a lower BDE indicates that the hydrogen atom is more easily donated to neutralize a free radical. Studies have confirmed that the BDEs of specific hydroxyl groups, particularly the 8-OH, are lower, confirming their role as the primary active sites for radical scavenging. researchgate.net
| Hydroxyl Group Position(s) | Key Role in this compound's Activity | Mechanism of Action |
| 8-OH | Primary antioxidant site | Preferential site for radical attack, facile H-atom donation. researchgate.net |
| 7-OH and 8-OH | Metal Chelation | Forms stable complexes with metal ions (e.g., Fe²⁺). researchgate.net |
| 3', 4', 5'-OH (B-Ring) | Antioxidant Activity | Contributes to radical scavenging capacity. |
| 3-OH (C-Ring) | Enzyme Inhibition | Forms hydrogen bonds with active site residues of enzymes like α-amylase. nih.gov |
Impact of Glycosylation on this compound Bioactivity and Molecular Recognition
Glycosylation, the attachment of a sugar moiety to the flavonoid aglycone, significantly alters the molecule's physicochemical properties, including its solubility, stability, and bioavailability. This structural modification has a profound and target-dependent impact on bioactivity and molecular recognition. The resulting glycoside may exhibit enhanced, diminished, or entirely different activity compared to the parent this compound.
For antioxidant activity, the difference between this compound and its 3-O-glucoside, hibiscitrin, is not pronounced. DFT studies show that while the bond dissociation enthalpies of the aglycone (this compound) are slightly lower, both molecules exhibit comparable reactivity in scavenging free radicals. researchgate.net
However, the impact of glycosylation is highly variable when considering enzyme inhibition or other cellular interactions. In some cases, the sugar moiety can improve activity. For example, studies on flavanones as BACE1 inhibitors have shown that glycosylated forms can have higher inhibitory activity than their aglycone counterparts, suggesting the sugar moiety may form additional favorable interactions within the enzyme's binding site. frontiersin.orgnih.gov Conversely, for other targets, glycosylation can be detrimental to activity. The addition of a bulky sugar group can sterically hinder the flavonoid from fitting into a compact binding pocket. For instance, studies on P-glycoprotein inhibition found that while quercetin was an effective inhibitor, its glycosides (quercetin-3-O-glucoside and rutin) had no effect. nih.gov Similarly, quercetin showed stronger inhibitory activity against α-amylase than its glycoside, hyperoside. nih.gov
This demonstrates that the sugar moiety is not merely a passive addition but an active participant in molecular recognition, and its effect—whether beneficial or detrimental—is dictated by the specific topology and chemical environment of the biological target's binding site.
| Flavonoid | Glycoside Form | Biological Target | Impact of Glycosylation on Activity |
| This compound | Hibiscitrin | Free Radicals | Comparable antioxidant activity. researchgate.net |
| Quercetin | Quercetin-3-O-glucoside, Rutin | P-glycoprotein | Abolished inhibitory activity. nih.gov |
| Quercetin | Hyperoside | α-Amylase | Decreased inhibitory activity. nih.gov |
| Flavanones | Various Glycosides | BACE1 Enzyme | Increased inhibitory activity. frontiersin.orgnih.gov |
Analytical Methods for Hibiscetin Quantification and Characterization in Biological Systems
Spectrophotometric Techniques for Detection and Analysis
Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, represents a fundamental and accessible technique for the analysis of flavonoids, including hibiscetin. These methods are typically based on the inherent ability of the flavonoid structure to absorb light in the UV and visible regions or on the formation of colored complexes with specific reagents, which enhances detection.
The principle behind the most common spectrophotometric method for total flavonoid quantification is the aluminum chloride (AlCl₃) colorimetric assay. nih.govresearchgate.net Flavonoids that possess a C-4 keto group and either a C-3 or C-5 hydroxyl group, such as the flavonol this compound, can form stable, yellow-colored chelates with aluminum ions. nih.govresearchgate.net This complex formation induces a bathochromic shift (a shift to a longer wavelength) in the absorption spectrum compared to the flavonoid alone, moving the maximum absorbance (λmax) to a region with less interference from other compounds, typically around 400–420 nm. researchgate.netresearchgate.net
The general procedure involves:
Mixing the sample extract with a solution of aluminum chloride.
Allowing an incubation period for the complex to form completely.
Measuring the absorbance of the resulting solution at the specific λmax for the flavonoid-AlCl₃ complex.
Quantification is achieved by comparing the sample's absorbance to a calibration curve prepared using a known standard. researchgate.net Commonly, quercetin (B1663063) is used as a reference standard, and the total flavonoid content is expressed as "quercetin equivalents" (QE). researchgate.netresearchgate.net For the specific and accurate quantification of this compound, a pure this compound standard would be required to generate a dedicated calibration curve. The absorbance would be measured at the specific λmax of the this compound-AlCl₃ complex. While this method is simple, rapid, and cost-effective for determining total flavonol content, its major limitation is the lack of specificity, as it measures a broad range of structurally similar flavonoids. aip.org
Table 1: Principles of Spectrophotometric Analysis for Flavonoids
| Method Principle | Reagent | Key Structural Features of Analyte | Typical Wavelength (λmax) | Output |
| Complexation Assay | Aluminum Chloride (AlCl₃) | C4-keto group and C3 or C5 hydroxyl group | ~400 - 420 nm | Total Flavonoid Content |
Advanced Chromatographic Methodologies (e.g., High-Performance Liquid Chromatography, High-Resolution Electrospray Ionization Mass Spectrometry)
To overcome the specificity limitations of spectrophotometry and to accurately quantify this compound in complex mixtures, advanced chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation, identification, and quantification of individual flavonoids. When coupled with mass spectrometry (MS), it provides unparalleled sensitivity and structural information.
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet-visible (UV-Vis) or photodiode array (PDA) detector is a robust method for this compound quantification. The separation is typically achieved using a reversed-phase (RP) column, such as a C18 column. A mobile phase consisting of a mixture of an aqueous solvent (often acidified with formic or acetic acid to improve peak shape) and an organic solvent (like acetonitrile (B52724) or methanol) is used in a gradient elution mode to separate compounds based on their polarity.
This compound is identified by comparing its retention time with that of a pure standard. Quantification is performed by integrating the peak area at its specific λmax (around 254 nm or 370 nm) and correlating it to a calibration curve. nih.gov This approach offers high precision and accuracy for quantification.
Table 2: RP-HPLC-UV/Vis Method Parameters for this compound Quantification
| Parameter | Value |
| Compound | This compound |
| Analytical Method | RP-HPLC-UV/Vis |
| Column | RP-C18 |
| Mobile Phase | Acetonitrile:Deionized water (acidified with 0.1% acetic acid) (20:80) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Limit of Detection (LOD) | 59.67 x 10⁻⁶ µg/mL |
| Data sourced from a study on antioxidants in Hibiscus Sabdariffa calyces. nih.gov |
High-Resolution Electrospray Ionization Mass Spectrometry (HRES-MS) , often coupled with Ultra-Performance Liquid Chromatography (UPLC) systems (UPLC-HRES-MS), represents the gold standard for the characterization of natural products like this compound. researchgate.net UPLC offers faster analysis and better resolution than traditional HPLC. Electrospray ionization (ESI) is a soft ionization technique that brings the analyte molecules into the gas phase as ions with minimal fragmentation, typically as a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode.
High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, can measure the mass-to-charge ratio (m/z) of these ions with extremely high accuracy (to several decimal places). researchgate.netmdpi.com This allows for the determination of the elemental composition of this compound, confirming its molecular formula.
Furthermore, tandem mass spectrometry (MS/MS) provides structural information. The [M-H]⁻ ion of this compound is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern, which involves characteristic neutral losses (e.g., CO, CO₂, H₂O) and retro-Diels-Alder fissions of the flavonoid core, serves as a fingerprint for its unambiguous identification, even in the absence of a pure standard. aip.org This technique is essential for distinguishing this compound from its isomers and for identifying its various glycosidic forms in biological systems. researchgate.netmdpi.com
Computational Chemistry and Molecular Modeling Approaches (e.g., Density Functional Theory, SwissDock, Molecular Mechanics Poisson-Boltzmann Surface Area)
Computational methods are powerful tools for characterizing the intrinsic properties of this compound and predicting its interactions with biological targets, complementing experimental data.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.net For this compound, DFT calculations can be used to:
Optimize its three-dimensional geometry.
Calculate bond dissociation enthalpies (BDEs) for its various hydroxyl groups to predict which sites are most likely to participate in antioxidant reactions via hydrogen atom transfer. researchgate.net
Determine ionization potentials (IPs) to understand its capacity for electron donation.
Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insights into its chemical reactivity and kinetic stability. researchgate.net
Simulate its interaction and complexation with metal ions, which is relevant to both its antioxidant activity and its use in spectrophotometric assays. researchgate.netresearchgate.net
Molecular Docking is a computational technique that predicts the preferred orientation of a ligand (this compound) when bound to a specific protein target. Web-based servers like SwissDock , or software such as AutoDock Vina, are used to perform these simulations. researchgate.netaip.org The process involves:
Obtaining the 3D structures of this compound and the target protein (e.g., an enzyme or receptor).
Placing this compound in the binding site of the protein and systematically exploring different conformations and orientations.
Using a scoring function to estimate the binding affinity (often expressed as a binding energy in kcal/mol) for each pose.
The results provide a predicted binding mode and affinity, highlighting key interactions like hydrogen bonds and hydrophobic contacts between this compound and the protein's amino acid residues. aip.orgnih.gov This information is invaluable for hypothesizing the molecular mechanisms behind this compound's biological activities. For example, docking studies have been used to explore the potential of this compound derivatives as agonists for targets like the Liver X Receptor (LXR). researchgate.netaip.org
Table 3: Overview of Computational Approaches for this compound Analysis
| Technique | Purpose | Key Outputs |
| Density Functional Theory (DFT) | Investigates electronic structure and reactivity. | Optimized geometry, Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), HOMO/LUMO energies. |
| Molecular Docking (e.g., SwissDock) | Predicts binding mode and affinity to a protein target. | Binding energy (kcal/mol), ligand pose, key amino acid interactions (e.g., hydrogen bonds). |
| Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) | Refines binding free energy calculations. | More accurate estimation of binding free energy by incorporating solvation effects. |
Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) is a post-docking analysis method used to calculate the binding free energy of a ligand-protein complex with greater accuracy. nih.gov After an initial docking pose is obtained, molecular dynamics (MD) simulations are often run to allow the complex to relax and explore different conformations in a simulated physiological environment. The MM/PBSA method is then applied to snapshots from this simulation to calculate the free energy of binding by considering contributions from molecular mechanics energies, polar and nonpolar solvation energies. nih.govrsc.org This provides a more refined estimate of binding affinity than docking scores alone, helping to validate and rank potential bioactive compounds.
Future Directions and Emerging Research Avenues for Hibiscetin
Further Elucidation of Undefined Biosynthetic Genes and Pathways
While the general flavonoid biosynthetic pathway is well-understood, the specific enzymatic steps and genetic regulation leading to the synthesis of hibiscetin in plants like Hibiscus sabdariffa remain partially undefined. The recent high-quality genome assembly of H. sabdariffa has provided a foundational resource for identifying candidate genes. nih.govresearchgate.net This genomic data allows for the construction of genetic networks for phenylpropanoid and flavonoid metabolism, facilitating the pinpointing of genes potentially involved in producing key intermediates. researchgate.net
Future research must focus on the functional characterization of these candidate genes. This involves heterologous expression studies to validate the catalytic activity of enzymes responsible for the specific hydroxylation patterns that distinguish this compound from other flavonoids. researchgate.net Techniques such as co-expression analysis, where genes with similar expression patterns are grouped, can help identify uncharacterized biosynthetic genes that work in concert to produce this compound. nih.gov A comprehensive understanding of its biosynthesis is not only of academic interest but also opens avenues for metabolic engineering to enhance the production of this compound in plants or microbial systems.
| Gene Family/Enzyme | Putative Role in this compound Biosynthesis | Future Research Focus |
| Phenylalanine ammonia-lyase (PAL) | Catalyzes the initial step in the phenylpropanoid pathway. | Characterization of specific PAL isoforms with high flux towards flavonoid precursors. |
| Cinnamate 4-hydroxylase (C4H) | Hydroxylates cinnamic acid. | Investigating its regulatory role in the overall pathway efficiency. |
| 4-coumarate-CoA ligase (4CL) | Activates p-coumaric acid for entry into the flavonoid pathway. | Identifying isoforms that preferentially channel substrates towards flavonol synthesis. |
| Chalcone (B49325) synthase (CHS) | Catalyzes the first committed step of flavonoid biosynthesis. | Functional validation of Hibiscus-specific CHS genes. |
| Chalcone isomerase (CHI) | Catalyzes the cyclization of chalcones into flavanones. | Determining substrate specificity and its role in directing the pathway. |
| Flavanone (B1672756) 3-hydroxylase (F3H) | Introduces a hydroxyl group at the C3 position. | Elucidating its role in the formation of dihydroflavonol precursors. |
| Flavonoid 3'-hydroxylase (F3'H) | Adds hydroxyl groups to the B-ring of flavonoids. | Key enzyme for creating the specific hydroxylation pattern of this compound; requires functional validation. |
| Flavonol synthase (FLS) | Converts dihydroflavonols to flavonols. | Isolating and characterizing the specific FLS responsible for the final conversion to this compound. |
Advanced Pharmacodynamic Studies and Mechanistic Molecular Investigations
Current research indicates that this compound exerts its effects through multiple molecular targets. It has been shown to modulate key signaling pathways involved in inflammation and metabolism, such as those involving AMP-activated protein kinase (AMPK), peroxisome proliferator-activated receptors (PPAR), and tumor necrosis factor-alpha (TNF-α). mdpi.comresearchgate.net In silico docking studies have further predicted strong binding affinities for enzymes implicated in diabetes and neurodegenerative diseases, including α-amylase and dipeptidyl peptidase-4 (DPP-4). nih.gov
However, these findings represent the tip of the iceberg. Future pharmacodynamic studies must move beyond identifying primary targets to unraveling the complete signaling cascades. Advanced molecular investigations are required to map the downstream effects of this compound on protein-protein interactions, gene expression, and post-translational modifications. For instance, while it is known to suppress TNF-α signaling, the precise mechanism—whether through receptor binding inhibition, downstream signal transduction interference, or transcriptional repression—needs to be clarified. researchgate.net Understanding these intricate molecular mechanisms is paramount for identifying sensitive biomarkers of its activity and for predicting potential synergistic or antagonistic interactions with other drugs. mdpi.comnih.gov
| Identified Molecular Target/Pathway | Associated Disease/Condition | Future Research Imperative |
| TNF-α Signaling | Inflammation, Autoimmune Diseases, Cancer | Elucidate the exact point of inhibition in the signaling cascade. researchgate.net |
| AMP-activated protein kinase (AMPK) | Obesity, Metabolic Syndrome, Diabetes | Investigate downstream effects on lipid and glucose metabolism regulation. mdpi.com |
| Peroxisome Proliferator-Activated Receptors (PPAR) | Obesity, Dyslipidemia | Determine isoform specificity (PPARα, PPARγ) and downstream gene targets. mdpi.com |
| α-amylase / α-glucosidase | Type 2 Diabetes | Validate in vivo enzymatic inhibition and assess impact on postprandial hyperglycemia. nih.gov |
| Dipeptidyl peptidase-4 (DPP-4) | Type 2 Diabetes | Confirm direct inhibitory action and evaluate effects on incretin (B1656795) hormone levels. nih.gov |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Explore the potential for dual-inhibition strategies and effects on cholinergic neurotransmission. nih.gov |
Development and Exploration of Novel Delivery Systems for Enhanced this compound Bioavailability
A significant hurdle for many polyphenols, including likely this compound, is their poor oral bioavailability, which stems from low aqueous solubility, limited intestinal permeability, and rapid metabolism. mdpi.comrroij.com This challenge can severely limit the translation of promising in vitro results to in vivo efficacy. Consequently, a critical area of future research is the development of novel drug delivery systems tailored for this compound.
Strategies such as encapsulation in liposomes, polymeric nanoparticles, and solid lipid nanoparticles hold immense promise. nih.govnih.govnih.gov These nanocarriers can improve the solubility of this compound, protect it from enzymatic degradation in the gastrointestinal tract, and facilitate its absorption across biological membranes. mdpi.com Liposome-like nanostructures, for example, can encapsulate hydrophobic compounds and offer controlled release profiles. nih.govmdpi.com Future studies should focus on formulating this compound into various nanosystems and systematically evaluating their physicochemical properties, stability, release kinetics, and, most importantly, their ability to enhance bioavailability and therapeutic efficacy in animal models. researchgate.net
| Delivery System | Mechanism of Bioavailability Enhancement | Key Research Objectives |
| Liposomes | Encapsulation in lipid bilayers improves solubility and protects from degradation. | Optimize lipid composition for stability and controlled release; evaluate in vivo pharmacokinetics. nih.gov |
| Polymeric Nanoparticles | Encapsulation within a polymer matrix enhances stability and can be surface-modified for targeting. | Test various biodegradable polymers; assess cellular uptake and tissue distribution. nih.gov |
| Solid Lipid Nanoparticles (SLNs) | Solid lipid core improves drug loading and provides sustained release. | Evaluate long-term stability and scale-up potential for manufacturing. |
| Phytosomes | Forms a complex with phospholipids, enhancing absorption by mimicking natural membrane components. | Investigate the stoichiometry of the this compound-phospholipid complex for optimal absorption. rroij.com |
| Nanoemulsions | Increases the surface area for absorption and improves solubility in the GI tract. | Assess stability in gastric and intestinal fluids and impact on lymphatic uptake. |
Investigation of this compound in Combination Research Strategies
The complexity of chronic diseases often necessitates multi-target therapeutic approaches. This compound, with its diverse biological activities, is an excellent candidate for combination research. Studies using crude Hibiscus extracts have already demonstrated synergistic effects when combined with conventional chemotherapeutic agents like taxol and cisplatin (B142131) in breast cancer cell models. springermedizin.denih.govnih.gov This combination therapy was found to enhance the induction of apoptosis, suggesting that this compound could be used as an adjuvant to lower the required dosage of toxic chemotherapy drugs, thereby minimizing side effects. nih.govresearchgate.net
This line of research should be expanded to use purified this compound and explore its potential in combination with other drugs. Future investigations could focus on combining this compound with other neuroprotective agents for diseases like Alzheimer's or Parkinson's, or with anti-diabetic drugs to achieve better glycemic control. nih.govmdpi.com The goal is to identify combinations that produce synergistic or additive effects, allowing for more effective disease management with reduced toxicity.
| Combination Category | Potential Partner Agent | Therapeutic Goal | Rationale for Combination |
| Oncology | Taxol, Cisplatin | Enhanced anti-tumor effect; Reduced chemotherapy-related toxicity | Hibiscus extracts show synergy by increasing oxidative stress and apoptosis in cancer cells. nih.govnih.gov |
| Neurodegeneration | Donepezil, L-DOPA | Slowed disease progression; Neuroprotection | This compound's antioxidant and anti-inflammatory effects could complement the mechanisms of existing drugs. nih.gov |
| Metabolic Disease | Metformin, Statins | Improved glycemic and lipid control | Targeting multiple pathways (e.g., AMPK activation by this compound and glucose production by metformin) could yield synergistic benefits. mdpi.com |
| Phytochemical-Phytochemical | Quercetin (B1663063), Curcumin | Broad-spectrum antioxidant and anti-inflammatory activity | Combining flavonoids with different but complementary mechanisms may produce enhanced effects. |
Expansion into Novel Disease Models and Unexplored Pathologies
Research on this compound has primarily been concentrated on a few disease models, including neurodegenerative conditions like Huntington's and Parkinson's disease, and metabolic disorders. nih.gov While valuable, this focus leaves a wide array of potential applications unexplored. Based on its well-documented anti-inflammatory and antioxidant mechanisms, there is a strong rationale for expanding its investigation into other pathologies.
Future studies should explore the efficacy of this compound in animal models of autoimmune diseases, such as rheumatoid arthritis or multiple sclerosis, where chronic inflammation and oxidative stress are key drivers of pathology. nih.govresearchgate.net Similarly, its potential in various cardiovascular diseases, including atherosclerosis and hypertension, warrants investigation in established animal models. nih.govnih.govsemanticscholar.org Given the promising results of Hibiscus extracts against breast cancer, exploring this compound's efficacy in other cancer types is also a logical and necessary next step. nih.gov
| Current Disease Models | Proposed Novel Disease Models | Underlying Rationale for Expansion |
| Huntington's Disease nih.gov | Autoimmune Diseases (e.g., Rheumatoid Arthritis, Multiple Sclerosis) | Strong anti-inflammatory properties, particularly inhibition of TNF-α, are highly relevant to autoimmune pathogenesis. nih.gov |
| Parkinson's Disease nih.gov | Cardiovascular Diseases (e.g., Atherosclerosis, Heart Failure) | Antioxidant effects can combat oxidative stress involved in endothelial dysfunction; anti-inflammatory action can reduce plaque formation. nih.govnih.gov |
| Diabetes / Obesity mdpi.com | Inflammatory Bowel Disease (IBD) | The ability to modulate inflammatory cytokines could be beneficial in reducing gut inflammation. |
| Breast Cancer (extracts) nih.gov | Other Cancers (e.g., Colon, Lung, Prostate) | The pro-apoptotic and anti-proliferative mechanisms may be applicable across various cancer types. |
| In vitro Cardiac Injury nih.gov | Chronic Kidney Disease (CKD) | Its antioxidant and anti-inflammatory effects could mitigate the renal fibrosis and damage associated with CKD. |
Comprehensive Proteomics and Metabolomics Profiling in Response to this compound Intervention
To fully comprehend the biological impact of this compound, a systems-level approach is necessary. Proteomics and metabolomics offer powerful, unbiased tools to capture the global changes occurring within a cell or organism following this compound treatment. nih.gov Transcriptomic and metabolomic studies on Hibiscus species have already revealed significant alterations in metabolic pathways, such as anthocyanin biosynthesis, and changes in the expression of numerous genes. nih.gov Proteomic analyses of cells treated with the related flavonoid quercetin have successfully identified the modulation of proteins involved in apoptosis, cell cycle regulation, and metabolism. nih.govresearchgate.net
Future research should apply these "omics" technologies directly to this compound intervention. Comprehensive proteomic profiling can identify the full spectrum of protein targets and off-targets, revealing novel mechanisms of action. nih.gov Simultaneously, metabolomics can map the resulting shifts in cellular metabolism, providing insights into the functional consequences of this compound's activity and identifying potential biomarkers to monitor its therapeutic effects in preclinical and clinical settings.
| "Omics" Technology | Research Question | Potential Outcomes |
| Proteomics | What is the complete profile of proteins whose expression or post-translational modification is altered by this compound? | - Identification of novel direct and indirect protein targets.- Elucidation of previously unknown signaling pathways.- Understanding mechanisms of toxicity or resistance. |
| Metabolomics | How does this compound alter the metabolic fingerprint of cells or biological fluids (e.g., plasma, urine)? | - Mapping of altered metabolic pathways (e.g., lipid, glucose, amino acid metabolism).- Identification of downstream biomarkers of this compound efficacy.- Insights into the compound's own metabolic fate. |
| Transcriptomics | Which genes are up- or down-regulated in response to this compound treatment? | - Understanding the transcriptional regulatory networks affected.- Correlating gene expression changes with proteomic and metabolomic data. |
| Integrated Multi-Omics | How do changes in the genome, transcriptome, proteome, and metabolome correlate to produce the physiological effects of this compound? | - A holistic, systems-level understanding of this compound's mechanism of action.- Development of robust predictive models for its therapeutic effects. |
Q & A
Q. What experimental models are commonly used to investigate Hibiscetin’s gastroprotective effects, and how can researchers ensure methodological rigor?
Answer: Rodent models (e.g., ethanol-induced gastric ulcers in rats) are widely employed to study this compound’s gastroprotective properties. Key parameters include ulcer index, gastric pH, and pepsin activity . To ensure rigor:
- Use controlled sample sizes (e.g., ≥5 rats per group) and randomize treatment assignments.
- Validate outcomes via statistical tests (e.g., one-way ANOVA with Tukey’s post-hoc test) to assess significance (e.g., p<0.001 for ulcer index reduction) .
- Include negative controls (e.g., untreated ethanol-induced groups) and positive controls (e.g., standard anti-ulcer drugs).
Q. How can researchers design experiments to evaluate this compound’s anti-inflammatory effects in metabolic disorders?
Answer: Focus on biomarkers such as TNF-α, IL-6, and IL-1β in high-fat diet (HFD) and streptozotocin (STZ)-induced diabetic models . Methodological steps:
- Administer this compound at physiologically relevant doses (e.g., 10 mg/kg/day for 42 days).
- Measure oxidative stress markers (e.g., MDA, GSH) alongside cytokine levels to link inflammation and oxidative damage .
- Use ELISA or multiplex assays for cytokine quantification and validate via triplicate measurements.
Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects?
Answer: Employ dose-response analyses with ANOVA followed by post-hoc tests (e.g., Tukey’s) to compare multiple doses. For example, this compound at 50 mg/kg and 100 mg/kg significantly reduced caspase-3 activity (p<0.0001) in ethanol-induced ulcers . Report effect sizes (e.g., F-values: [F(4,25)=53.05]) and confidence intervals to enhance reproducibility .
Advanced Research Questions
Q. How can contradictory findings about this compound’s efficacy across studies be systematically addressed?
Answer: Conduct a meta-analysis of preclinical data to identify heterogeneity sources (e.g., dosing regimens, model variability). Steps include:
Q. What experimental strategies can elucidate this compound’s mechanism of action on prostaglandin (PGE2) modulation?
Answer: Combine in vitro and in vivo approaches:
- Use COX-2 inhibition assays and siRNA knockdown in cell cultures to isolate this compound’s direct effects on prostaglandin synthesis .
- Correlate PGE2 levels (measured via ELISA) with histopathological changes in animal tissues .
- Apply transcriptomic profiling (RNA-seq) to identify downstream targets (e.g., PTGS2 gene expression) .
Q. How can researchers integrate multi-omics data to study this compound’s antidiabetic properties?
Answer: Adopt a systems biology approach:
- Perform metabolomics (LC-MS) to map this compound’s impact on glucose and lipid metabolism pathways .
- Combine with proteomics (e.g., mass spectrometry) to identify altered proteins (e.g., adiponectin, resistin) .
- Validate findings using gene-editing models (e.g., CRISPR-Cas9 knockout of candidate targets) .
Methodological Best Practices
Q. What protocols ensure reproducibility in this compound-related in vivo studies?
- Documentation : Detail animal husbandry conditions (e.g., diet, light cycles) and compound preparation (e.g., solvent used, purity ≥95%) .
- Replication : Perform ≥3 independent experiments with blinded outcome assessments .
- Data Sharing : Publish raw data (e.g., cytokine levels, statistical outputs) in supplementary materials .
Q. How should researchers validate this compound’s purity and stability in experimental setups?
- Use HPLC-UV or NMR for purity verification (>98% recommended) .
- Conduct stability tests under storage conditions (e.g., -80°C vs. room temperature) and report degradation kinetics .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
